molecular formula C19H20N4O2 B3014323 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide CAS No. 2034397-85-6

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide

Cat. No.: B3014323
CAS No.: 2034397-85-6
M. Wt: 336.395
InChI Key: DAESPMNQTNTNAI-WKILWMFISA-N
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Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with a cyanopyrazinyl group and a methylbenzamide moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Scientific Research Applications

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and design.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyanopyrazinyl intermediate: This step involves the reaction of pyrazine with a suitable cyanating agent under controlled conditions to introduce the cyano group.

    Cyclohexyl ring functionalization: The cyclohexyl ring is functionalized through a series of reactions, including oxidation and substitution, to introduce the desired substituents.

    Coupling reaction: The cyanopyrazinyl intermediate is then coupled with the functionalized cyclohexyl ring using a suitable coupling reagent, such as a palladium catalyst, to form the desired product.

    Amidation: The final step involves the reaction of the coupled product with 4-methylbenzoyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide analogs: Compounds with similar structures but different substituents on the cyclohexyl or benzamide moieties.

    Cyclohexyl derivatives: Compounds with a cyclohexyl ring and various functional groups.

    Pyrazinyl derivatives: Compounds containing a pyrazine ring with different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-2-4-14(5-3-13)18(24)23-15-6-8-16(9-7-15)25-19-17(12-20)21-10-11-22-19/h2-5,10-11,15-16H,6-9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAESPMNQTNTNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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